molecular formula C6H8ClN3O2 B2420543 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1795275-19-2

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2420543
CAS No.: 1795275-19-2
M. Wt: 189.6
InChI Key: YODKHZVEPYTFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of the chlorine atom in the triazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific biological and chemical properties .

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKHZVEPYTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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